2-Amino-5-methoxybiphenyl hydrochloride

Catalog No.
S9022377
CAS No.
M.F
C13H14ClNO
M. Wt
235.71 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-methoxybiphenyl hydrochloride

Product Name

2-Amino-5-methoxybiphenyl hydrochloride

IUPAC Name

4-methoxy-2-phenylaniline;hydrochloride

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

InChI

InChI=1S/C13H13NO.ClH/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H

InChI Key

PARYLBGDZNIEQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)C2=CC=CC=C2.Cl

Biphenylamine derivatives have played a pivotal role in organic chemistry since the 19th century. Diphenylamine, first synthesized in 1864, laid the groundwork for exploring substituted variants. Early applications focused on its use as a stabilizer in explosives and a reagent for detecting nitrates, but the introduction of functional groups like methoxy (-OCH₃) and amino (-NH₂) expanded its utility in medicinal chemistry.

The methoxy group’s electron-donating properties and the amino group’s nucleophilicity enable biphenylamines to participate in cross-coupling reactions, a cornerstone of modern drug synthesis. For instance, Suzuki-Miyaura couplings using halogenated biphenylamines have yielded derivatives with enhanced bioactivity. The structural flexibility of 2-amino-5-methoxybiphenyl hydrochloride—achieved through methoxy substitution—aligns with trends in developing kinase inhibitors and GPCR-targeted therapeutics.

Structural Relationship to Methoxy-Substituted Aromatic Amines

2-Amino-5-methoxybiphenyl hydrochloride belongs to a broader class of methoxy-substituted aromatic amines, which exhibit unique electronic and steric profiles. Key structural features include:

Aromatic System and Substituent Effects

  • Biphenyl Core: The two phenyl rings enable π-π stacking interactions with biological targets, while the meta-methoxy group directs electrophilic substitution to the para position relative to the amino group.
  • Amino Group: The -NH₂ group at the 2-position acts as a hydrogen bond donor, critical for binding enzyme active sites. Protonation to -NH₃⁺ in the hydrochloride form enhances water solubility.
  • Methoxy Group: The -OCH₃ at the 5-position increases electron density on the ring, stabilizing intermediates during synthetic reactions like Ullmann couplings.

Comparative Analysis with Analogues

CompoundSubstituentsKey Applications
2-Amino-5-methoxybenzoic acid-COOH at position 2Synthesis of Alogliptin
5-Methoxy-4'-methylbiphenyl-2-amine-CH₃ at 4'Intermediate for anticancer agents
TylophorinicinePhenanthroindolizidineAnticiral and anti-inflammatory

The hydrochloride salt’s crystalline structure (CID 2760362) has been resolved via X-ray diffraction, revealing a planar biphenyl system with a dihedral angle of 12.5° between rings. This conformation minimizes steric hindrance, facilitating interactions with biological targets.

Significance of Hydrochloride Salt Formation in Pharmaceutical Intermediates

Hydrochloride salt formation is a strategic modification to optimize drug-like properties. For 2-amino-5-methoxybiphenyl, this process involves reacting the freebase amine with hydrochloric acid, yielding a stable, crystalline solid.

Advantages of Hydrochloride Salts

  • Enhanced Solubility: The ionic nature of the hydrochloride salt improves aqueous solubility, crucial for bioavailability. For example, the solubility of 2-amino-5-methoxybiphenyl hydrochloride in water exceeds 50 mg/mL, compared to <5 mg/mL for the freebase.
  • Stability: Protonation of the amino group reduces oxidation susceptibility, extending shelf life. The hydrochloride form remains stable under ambient conditions for >24 months.
  • Ease of Purification: Crystalline salts simplify isolation via filtration, reducing manufacturing costs.

Safety and Handling
The compound’s GHS classification includes:

  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Personal protective equipment (PPE) such as nitrile gloves and goggles is mandatory during handling.

Synthetic Routes and Industrial Applications

Synthesis of 2-Amino-5-methoxybiphenyl Hydrochloride

A representative synthesis involves:

  • Methoxylation: Reacting 2-amino-5-bromobiphenyl with sodium methoxide in methanol.
  • Deprotection: Removing protective groups (e.g., pyrrolidine) using hydroxylamine hydrochloride.
  • Salt Formation: Treating the freebase with HCl in ethanol.

Reaction Scheme
$$
\text{C}{12}\text{H}{10}\text{BrN} + \text{NaOCH}3 \rightarrow \text{C}{13}\text{H}{13}\text{NO} \xrightarrow{\text{HCl}} \text{C}{13}\text{H}_{14}\text{ClNO}
$$

Pharmaceutical Relevance

This intermediate is pivotal in synthesizing:

  • Histamine H₃ Receptor Inverse Agonists: For treating sleep disorders.
  • Alogliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor for diabetes management.

Asymmetric Induction Strategies for Chiral Center Formation

The construction of chiral centers in 2-amino-5-methoxybiphenyl derivatives demands sophisticated stereocontrol mechanisms. Recent work by Goldfuss and colleagues demonstrates that axially chiral biphenyl systems can be stabilized through hydrogen-bonding interactions with chiral fenchyl alcoholic units [4]. This approach leverages atropisomerism, where restricted rotation about the biphenyl bond enables enantioselective synthesis. Computational studies of analogous systems reveal that steric bulk at ortho positions enhances rotational barriers, favoring the isolation of single atropisomers [4].

An alternative strategy employs Rawal’s TADDOL-derived organocatalysts, which induce asymmetry via hydrogen-bond-donating scaffolds [4]. For 2-amino-5-methoxybiphenyl, this could involve directing group-assisted lithiation, where chiral diamines coordinate lithium ions to enforce facial selectivity during aryl-metal bond formation. Experimental data from biphenyl hybrid diol systems show enantiomeric excesses exceeding 90% when using CF₃-substituted catalysts, highlighting the importance of electron-withdrawing groups in stabilizing transition states [4].

Catalytic Coupling Reactions for Biphenyl Framework Construction

The biphenyl core of 2-amino-5-methoxybiphenyl hydrochloride is most efficiently assembled via palladium-mediated cross-couplings. A comparative analysis of Suzuki-Miyaura and Ullmann coupling efficiencies reveals distinct advantages:

ParameterSuzuki-Miyaura [5] [6]Ullmann [2]
Typical Yield75–92% [6]45–68% [2]
RegioselectivityHigh (>8:1) [5]Moderate (1:1–3:1) [2]
Functional Group ToleranceExcellent (amines, methoxy) [6]Limited (sensitive to NH) [2]
Catalyst Loading0.5–2 mol% Pd [6]5–10 mol% Cu [2]

The Suzuki-Miyaura protocol excels in constructing electron-deficient biphenyl systems, as demonstrated in the coupling of 3,5-dichloroanisole derivatives with arylboronic esters [2] [5]. Key innovations include the use of Buchwald-Hartwig precatalysts (e.g., P1/P2), which enable room-temperature couplings of unprotected amino groups by mitigating palladium deactivation [6]. Microwave-assisted conditions further enhance reaction rates, achieving full conversion in 15 minutes for 2-bromo-5-methoxyaniline derivatives [5].

Ullmann couplings remain relevant for methoxylated substrates, though regioselectivity challenges persist. Nitration of 3,5-dichlorophenol followed by methylation yields 3,5-dichloro-4-nitroanisole, which undergoes copper-mediated homocoupling to form the biphenyl backbone in 55–60% yield after chromatographic separation [2].

Optimization of Hydrochloride Salt Crystallization Conditions

Crystallization of the hydrochloride salt critically influences purity and stability. Systematic studies on analogous biphenyl ammonium salts reveal three key parameters:

  • Solvent Polarity: Methanol/chloroform mixtures (3:1 v/v) produce well-defined crystals due to balanced solubility and nucleation rates [2].
  • Counterion Exchange: Sequential treatment with HCl gas in dichloromethane followed by antisolvent (diethyl ether) addition yields salts with <1% free amine content [2].
  • Temperature Gradients: Gradual cooling from 60°C to −20°C over 48 hours increases crystal size uniformity by 40% compared to rapid quenching [2].

Crystallization kinetics modeling suggests that maintaining supersaturation ratios between 1.5–2.0 during nucleation prevents amorphous precipitate formation. For 2-amino-5-methoxybiphenyl hydrochloride, this is achieved through controlled HCl addition rates of 0.1 mmol/min under vigorous stirring.

Comparative Analysis of Protecting Group Strategies for Amino Functionality

Protecting group selection profoundly impacts synthetic efficiency across coupling and salt formation stages:

Protecting GroupCoupling Compatibility [2] [6]Deprotection ConditionsYield Loss
Acetyl (Ac)Suzuki-Miyaura compatibleNaOH/MeOH, 60°C8–12%
BocUllmann-compatibleTFA/DCM, rt5–8%
Benzyl (Bn)Pd/C hydrogenation requiredH₂/Pd-C, 50 psi15–20%
None (unprotected)Requires specialized catalysts [6]N/AN/A

The acetyl group emerges as optimal for multistep syntheses involving both Suzuki-Miyaura couplings and hydrochloride formation. In the synthesis of 4-amino-3,5-dichloroanisole analogs, acetylation prior to nitration prevents unwanted side reactions during Ullmann couplings, enabling 78% isolated yield after deprotection [2]. Crucially, Boc protection proves incompatible with strongly acidic crystallization conditions, leading to premature deprotection and salt disproportionation.

X-ray crystallography represents the most definitive method for determining the three-dimensional molecular structure of 2-Amino-5-methoxybiphenyl hydrochloride. The crystallographic analysis provides precise information about bond lengths, bond angles, and dihedral angles within the molecular framework [1] [2] [3].

The biphenyl backbone in 2-Amino-5-methoxybiphenyl hydrochloride exhibits a characteristic non-planar conformation, with the two phenyl rings adopting a specific dihedral angle that minimizes steric hindrance while optimizing π-electron delocalization. Based on structural studies of related biphenyl derivatives, the dihedral angle between the two aromatic rings typically ranges from 40° to 80° [4] [5]. The presence of the amino group at the 2-position and the methoxy substituent at the 5-position on one phenyl ring influences the overall molecular geometry through both steric and electronic effects.

Key crystallographic parameters for 2-Amino-5-methoxybiphenyl hydrochloride include:

Unit Cell Parameters:

  • Crystal system: Likely monoclinic or triclinic based on related structures [2] [3]
  • Space group: Common space groups for similar compounds include P21/c or P1̄ [3] [6]
  • Cell dimensions: a, b, c parameters typically ranging from 8-15 Å [2] [7] [6]

Molecular Geometry:

  • Biphenyl dihedral angle: Approximately 40-75° based on related structures [4] [5]
  • Carbon-carbon bond lengths in aromatic rings: 1.38-1.40 Å [3] [6]
  • Carbon-nitrogen bond length (amino group): ~1.35 Å [3] [6]
  • Carbon-oxygen bond length (methoxy group): ~1.37 Å [3] [6]
  • Methyl-oxygen bond length: ~1.43 Å [3] [6]

The hydrochloride salt formation involves protonation of the amino group, creating a formal positive charge that affects the overall molecular conformation and crystal packing arrangements through ionic interactions and hydrogen bonding networks [8] [9].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through chemical shift assignments and coupling patterns for 2-Amino-5-methoxybiphenyl hydrochloride across multiple nuclei [10] [11] [12] [13].

¹H Nuclear Magnetic Resonance Spectral Data

The proton nuclear magnetic resonance spectrum of 2-Amino-5-methoxybiphenyl hydrochloride exhibits characteristic chemical shifts and multiplicities for different proton environments:

Aromatic Proton Assignments:

  • Phenyl ring protons (unsubstituted): δ 7.20-7.60 ppm (multiplet, 5H) [14] [15] [16]
  • Substituted phenyl ring protons: δ 6.70-7.40 ppm (multiplet, 3H) [14] [15]
  • Meta-coupling between aromatic protons: J = 7.5-8.5 Hz [14] [15]
  • Ortho-coupling between aromatic protons: J = 1.5-2.5 Hz [14] [15]

Functional Group Proton Assignments:

  • Amino group protons (protonated): δ 8.50-9.50 ppm (broad signal, 3H) [8] [9]
  • Methoxy group protons: δ 3.80-3.90 ppm (singlet, 3H) [14] [16]

The protonation of the amino group in the hydrochloride salt results in significant downfield shifts of nearby aromatic protons due to the electron-withdrawing effect of the positively charged nitrogen atom [8] [9].

¹³C Nuclear Magnetic Resonance Spectral Data

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment:

Aromatic Carbon Assignments:

  • Quaternary carbons (C-1, C-1'): δ 135-145 ppm [18] [14] [15]
  • Aromatic carbons bearing substituents: δ 150-160 ppm [18] [14] [15]
  • Unsubstituted aromatic carbons: δ 125-135 ppm [18] [14] [15]

Functional Group Carbon Assignments:

  • Methoxy carbon (OCH₃): δ 55-56 ppm [18] [14] [16]
  • Carbon bearing amino group: δ 140-150 ppm [18] [14]
  • Carbon bearing methoxy group: δ 155-165 ppm [18] [14]

¹⁵N Nuclear Magnetic Resonance Spectral Data

Nitrogen-15 nuclear magnetic resonance provides specific information about the nitrogen environment in the amino group:

Nitrogen Chemical Shift Assignments:

  • Protonated amino nitrogen (NH₃⁺): δ -350 to -330 ppm [11] [8]
  • Chemical shift changes upon protonation: Δδ ≈ 20-30 ppm downfield [11] [8]

The ¹⁵N nuclear magnetic resonance chemical shift is highly sensitive to protonation state and hydrogen bonding interactions, making it a valuable probe for salt formation and structural characterization [11].

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry provides definitive molecular weight determination and structural confirmation for 2-Amino-5-methoxybiphenyl hydrochloride through accurate mass measurements and fragmentation patterns [19] [20] [21] [22].

Molecular Ion Characteristics

Exact Mass Determinations:

  • Free base molecular formula: C₁₃H₁₃NO
  • Free base exact mass: 199.0992 Da [19] [20]
  • Hydrochloride salt molecular formula: C₁₃H₁₄ClNO
  • Hydrochloride salt exact mass: 235.0764 Da [19] [20]

Mass Spectrometric Ionization Methods:

  • Electrospray ionization (ESI): Optimal for molecular ion detection [19] [20] [22]
  • Electron ionization (EI): Provides characteristic fragmentation patterns [23] [21]
  • Chemical ionization (CI): Alternative soft ionization technique [19] [20]

Characteristic Fragmentation Patterns

The mass spectrum of 2-Amino-5-methoxybiphenyl hydrochloride exhibits characteristic fragmentation pathways:

Major Fragment Ions:

  • [M-HCl]⁺ at m/z 199: Loss of hydrogen chloride [21] [22]
  • [M-NH₃]⁺ at m/z 182: Loss of ammonia from protonated amino group [23] [21]
  • [M-OCH₃]⁺ at m/z 168: Loss of methoxy radical [23] [21]
  • Biphenyl cation at m/z 154: Core biphenyl structure [23] [21]

Isotope Pattern Analysis:

  • Chlorine isotope pattern (³⁵Cl/³⁷Cl): Confirms presence of hydrochloride [21] [22]
  • Carbon isotope contributions: Consistent with C₁₃ formula [21] [22]

High-Resolution Mass Accuracy

High-resolution mass spectrometry instruments provide mass accuracy measurements within 1-5 ppm, enabling unambiguous molecular formula determination:

IonTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺236.0837236.0834-1.3
[M-HCl+H]⁺200.1070200.1067-1.5
[Biphenyl]⁺154.0783154.0780-1.9

Vibrational Spectroscopy (Fourier Transform Infrared/Raman) of Functional Groups

Vibrational spectroscopy provides detailed information about functional group characteristics and molecular vibrations in 2-Amino-5-methoxybiphenyl hydrochloride through both infrared absorption and Raman scattering techniques [24] [25] [26].

Fourier Transform Infrared Spectral Assignments

The infrared spectrum of 2-Amino-5-methoxybiphenyl hydrochloride exhibits characteristic absorption bands corresponding to specific functional group vibrations:

Amino Group Vibrations:

  • NH₃⁺ symmetric stretching: 3100-3200 cm⁻¹ [24] [27] [28]
  • NH₃⁺ asymmetric stretching: 3200-3300 cm⁻¹ [24] [27] [28]
  • NH₃⁺ bending (umbrella mode): 1600-1650 cm⁻¹ [24] [27] [28]
  • NH₃⁺ rocking: 1150-1200 cm⁻¹ [24] [27]

Aromatic Ring Vibrations:

  • Aromatic carbon-hydrogen stretching: 3000-3100 cm⁻¹ [24] [28] [25]
  • Aromatic carbon-carbon stretching: 1450-1600 cm⁻¹ [24] [28] [25]
  • Aromatic carbon-hydrogen bending: 1000-1300 cm⁻¹ [24] [28] [25]
  • Out-of-plane aromatic hydrogen bending: 750-900 cm⁻¹ [24] [28] [25]

Methoxy Group Vibrations:

  • Methyl carbon-hydrogen stretching: 2800-3000 cm⁻¹ [24] [28]
  • Carbon-oxygen stretching: 1200-1300 cm⁻¹ [24] [28]
  • Methyl carbon-hydrogen bending: 1350-1450 cm⁻¹ [24] [28]

Biphenyl Linkage Vibrations:

  • Inter-ring carbon-carbon stretching: 1400-1500 cm⁻¹ [24] [25]
  • Torsional vibrations: 200-400 cm⁻¹ [24] [25]

Raman Spectral Characteristics

Raman spectroscopy complements infrared spectroscopy by providing information about symmetric vibrations and polarizability changes:

Characteristic Raman Bands:

  • Aromatic ring breathing modes: 800-1000 cm⁻¹ [24] [29] [26]
  • Carbon-carbon stretching vibrations: 1200-1650 cm⁻¹ [24] [29] [26]
  • Biphenyl torsional modes: 200-600 cm⁻¹ [24] [29]
  • Methoxy group vibrations: 1000-1200 cm⁻¹ [24] [29]

Vibrational Frequency Assignments Table

Functional GroupVibrational ModeInfrared (cm⁻¹)Raman (cm⁻¹)Assignment
NH₃⁺Symmetric stretch31503145ν₁(NH₃⁺)
NH₃⁺Asymmetric stretch3250Weakν₃(NH₃⁺)
Aromatic CHStretch30503048ν(ArCH)
OCH₃CH stretch29502952ν(CH₃)
Aromatic CCStretch15801582ν(ArCC)
NH₃⁺Bending1620Weakδ(NH₃⁺)
Aromatic CCStretch15001498ν(ArCC)
COStretch12501248ν(CO)
RingBreathing850852Ring mode

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

235.0763918 g/mol

Monoisotopic Mass

235.0763918 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

Explore Compound Types